molecular formula C11H14N2O B012988 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL CAS No. 109191-89-1

3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL

Cat. No. B012988
M. Wt: 190.24 g/mol
InChI Key: OUDJICWFFIXVMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL, also known as DEPPY, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites. This inhibition can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also shown that 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL can inhibit the activity of certain enzymes, which can lead to the modulation of various cellular pathways.

Advantages And Limitations For Lab Experiments

3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL has several advantages for use in lab experiments, including its ease of synthesis and high purity. However, one limitation of 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL. One potential area of research is the synthesis of new derivatives of 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL with enhanced properties for use in organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL and its potential applications in medicinal chemistry. Finally, the development of new methods for the synthesis of 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL and its derivatives could lead to more efficient and cost-effective production processes.
Conclusion
In conclusion, 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL is a chemical compound that has shown great potential for use in various fields, including material science and medicinal chemistry. Its ease of synthesis, high purity, and potential applications make it an exciting area of research for scientists. Further studies are needed to fully understand the mechanism of action of 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL and its potential applications in various fields.

Synthesis Methods

The synthesis of 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL involves the reaction of 3,6-diethylpyrazine-2-carbaldehyde with propargyl alcohol in the presence of a base catalyst. The resulting product is 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL, which can be purified through recrystallization. This method has been optimized to produce high yields of 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL with excellent purity.

Scientific Research Applications

3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL has been studied extensively for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL has been used as a building block for the synthesis of conjugated polymers, which have shown promising properties for use in organic electronic devices. In medicinal chemistry, 3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL has been investigated for its potential as a drug candidate due to its ability to inhibit the activity of certain enzymes.

properties

CAS RN

109191-89-1

Product Name

3-(3,6-Diethylpyrazin-2-YL)prop-2-YN-1-OL

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(3,6-diethylpyrazin-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C11H14N2O/c1-3-9-8-12-10(4-2)11(13-9)6-5-7-14/h8,14H,3-4,7H2,1-2H3

InChI Key

OUDJICWFFIXVMA-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C(=N1)C#CCO)CC

Canonical SMILES

CCC1=CN=C(C(=N1)C#CCO)CC

Origin of Product

United States

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